Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Chemical procurement Purity assurance Reproducibility

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1342122-46-6) is a synthetic tropane-derivative building block featuring an 8-azabicyclo[3.2.1]octane core with a free 3-endo-hydroxyl group and an N-linked methyl butanoate side chain. Its molecular formula is C12H21NO3 with a molecular weight of 227.30 g/mol.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 1342122-46-6
Cat. No. B1375139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate
CAS1342122-46-6
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)N1C2CCC1CC(C2)O
InChIInChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3
InChIKeyZHTRQBQOFXTKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1342122-46-6): Structural Identity and Core Physicochemical Profile for Research Procurement


Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate (CAS 1342122-46-6) is a synthetic tropane-derivative building block featuring an 8-azabicyclo[3.2.1]octane core with a free 3-endo-hydroxyl group and an N-linked methyl butanoate side chain [1]. Its molecular formula is C12H21NO3 with a molecular weight of 227.30 g/mol [1]. The compound is listed in the PubChem database (CID 63762969) and is offered by multiple research chemical suppliers at purities of 95–98% [1]. Computed physicochemical properties include an XLogP3-AA value of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 [1].

Why Generic Substitution of Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate Fails: Differentiated Ester, Hydroxyl Display, and Linker Geometry


The compound cannot be generically replaced by common tropane building blocks because it uniquely combines a free 3-endo-hydroxyl group with an N-linked methyl butanoate chain, whereas most commercially available 8-azabicyclo[3.2.1]octane derivatives either protect the hydroxyl as a carbamate (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 478837-18-2) or attach the ester group to the 3-oxygen rather than the 8-nitrogen . Even its closest ethyl ester homolog (CAS 1423026-36-1) differs in molecular weight (241.33 vs. 227.30), lipophilicity, and steric demand at the ester terminus [1]. These distinctions directly affect downstream reactivity — for example, selective hydrolysis of the methyl ester to the carboxylic acid without N-dealkylation — and thus preclude simple interchangeability in synthetic sequences or structure–activity relationship (SAR) studies [2].

Quantitative Comparative Evidence for Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate Against Closest Analogs


Purity Grade: 98% (Bidepharm) vs. 95% (AKSci) — Implications for Reproducibility in SAR Campaigns

The compound is available at a standard purity of 98% from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the AKSci listing specifies a minimum purity of 95% . For the ethyl ester homolog (CAS 1423026-36-1), AKSci lists the same 95% minimum purity . The 3% absolute purity difference reduces the maximum possible unidentified impurity burden by 60% (from 5% to 2%), which is critical when the compound is used as a starting material in multi-step syntheses where impurities can propagate.

Chemical procurement Purity assurance Reproducibility

Molecular Weight and Lipophilicity: Methyl Ester vs. Ethyl Ester — Impact on Fragment-Based Drug Discovery

The methyl ester target compound (MW 227.30 g/mol, XLogP3-AA = 1.0) has a lower molecular weight and lower computed lipophilicity than its ethyl ester homolog (MW 241.33 g/mol, XLogP3 estimated ~1.5 based on methylene increment) [1][2]. In fragment-based drug discovery, a molecular weight below 230 Da and XLogP ≤ 1.0 are desirable for fragment library inclusion, as they allow greater headroom for property optimization during fragment growth [3]. The methyl ester thus occupies a more favorable position in 'fragment space' compared to the ethyl ester.

Fragment-based drug discovery Lipophilicity Molecular weight

Free 3-Hydroxyl vs. N-Boc Protected Building Blocks: Differential Synthetic Utility for Parallel Derivatization

The target compound bears a free 3-endo-hydroxyl group, in contrast to the commonly used building block tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 478837-18-2), which has the hydroxyl free but the nitrogen Boc-protected . This means the target compound's hydroxyl is immediately available for etherification, esterification, or oxidation without a preliminary deprotection step. Conversely, the N-Boc building block requires acidic Boc removal, which may be incompatible with acid-sensitive substrates. The N-linked butanoate side chain of the target compound also provides a masked carboxylic acid that can be unmasked by selective ester hydrolysis under conditions that preserve the bicyclic framework [1].

Synthetic chemistry Building block Parallel derivatization Protecting group strategy

Biological Annotation Gap: No Published IC50 / Ki Data — Implications for Target-Specific Procurement

As of the current evidence cutoff, no primary research papers or patents disclose quantitative biological activity data (IC50, Ki, EC50, or percentage inhibition at defined concentrations) for methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate against any specific target, receptor, or enzyme [1]. BindingDB, ChEMBL, and PubChem BioAssay databases contain no entries for this compound. In contrast, structurally related 8-azabicyclo[3.2.1]octan-3-ol derivatives have reported affinities for sigma-2 receptors (Ki ~57 nM for selected analogs), 5-HT1A receptors, and mu opioid receptors [2][3]. This evidence gap means that any target-specific procurement must be preceded by in-house screening; the compound's value proposition currently rests on its differentiated structural features rather than validated biological activity.

Biological activity Data availability Procurement risk

Recommended Application Scenarios for Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate Based on Evidence Profile


Fragment-Based Drug Discovery Library Design

With a molecular weight of 227.30 Da and XLogP3-AA of 1.0, this compound satisfies the Rule of Three guidelines for fragment libraries (MW ≤ 300, clogP ≤ 3) [1]. Its free hydroxyl and masked carboxylate provide two distinct vectors for fragment elaboration, making it suitable as a core scaffold for fragment growing or merging strategies. The methyl ester offers better atom economy and lower lipophilicity than the ethyl ester homolog, positioning it favorably for lead-like property optimization.

Bifunctional Building Block for Parallel Medicinal Chemistry

The combination of a free 3-endo-hydroxyl and an N-linked methyl butanoate side chain allows orthogonal derivatization: the hydroxyl can undergo etherification, esterification, or oxidation, while the methyl ester can be hydrolyzed to the carboxylic acid for amide coupling. This dual reactivity, demonstrated by the structural precedent of N-substituted 8-azabicyclo[3.2.1]octane SAR in the patent literature [2], supports rapid analog synthesis in 1–2 steps rather than the 3–4 steps required when starting from N-Boc-protected building blocks.

High-Purity Starting Material for Multi-Step Total Synthesis

Procurement at 98% purity with batch-specific NMR, HPLC, and GC documentation reduces the risk of impurity carry-through in multi-step synthetic sequences. The 60% lower maximum impurity burden relative to 95% purity material translates to fewer confounding side products and simpler intermediate purification, which is particularly valuable when the compound serves as an early intermediate in a linear synthesis exceeding 5 steps.

Novel Chemical Space Exploration for Underexplored Target Classes

The absence of published biological activity data for this specific compound represents an opportunity for first-in-class target identification. Structurally related 8-azabicyclo[3.2.1]octan-3-ol derivatives have shown nanomolar activity at sigma-2, 5-HT1A, and opioid receptors [1][2], suggesting that the scaffold is privileged for CNS target engagement. The unique N-butanoate substitution pattern of this compound may confer a distinct selectivity profile worth profiling against panels of CNS receptors, transporters, or enzymes.

Quote Request

Request a Quote for Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.